Potent and Selective mGlu5 Receptor Affinity Compared to the Prototypical Antagonist MPEP
1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea demonstrates exceptional binding affinity for the human mGlu5 receptor, with a Ki of 0.400 nM [1]. This is significantly more potent than the well-known selective mGlu5 antagonist MPEP, which has a reported IC50 of 36 nM . Furthermore, the compound exhibits high selectivity for mGlu5 over the related mGlu1 receptor, with a Ki of 413 nM for mGlu1, representing a >1000-fold selectivity window [2]. This level of selectivity is comparable to MPEP, which shows no appreciable activity at mGlu1 up to 100 µM .
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 0.400 nM |
| Comparator Or Baseline | MPEP (IC50 = 36 nM) |
| Quantified Difference | >90-fold higher potency |
| Conditions | Displacement of [3H]MPEP from human cloned mGluR5 receptor expressed in CHO-T-Rex cells |
Why This Matters
This high potency and selectivity profile makes it an invaluable tool for studying mGlu5 receptor function with minimal off-target effects on mGlu1.
- [1] BindingDB: CHEMBL3597585. Ki = 0.400 nM. BindingDB, accessed 2026. View Source
- [2] BindingDB: CHEMBL4539036. Ki = 413 nM for mGlu1 receptor. BindingDB, accessed 2026. View Source
